molecular formula C15H15N B13347879 3-([1,1'-Biphenyl]-4-yl)azetidine

3-([1,1'-Biphenyl]-4-yl)azetidine

Cat. No.: B13347879
M. Wt: 209.29 g/mol
InChI Key: LNFVCXLFPIQTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-([1,1’-Biphenyl]-4-yl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. Azetidines are valuable in organic synthesis and medicinal chemistry due to their potential as intermediates and active units in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,1’-Biphenyl]-4-yl)azetidine typically involves cyclization reactions. One common method is the [3+1] radical cascade cyclization enabled by visible-light-induced copper catalysis. This method is characterized by double C-H activation and offers operational simplicity, a cheap catalyst, and broad substrate scope .

Industrial Production Methods: Industrial production of azetidines, including 3-([1,1’-Biphenyl]-4-yl)azetidine, often involves the use of high-pressure reactors and specialized catalysts to ensure efficient cyclization and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-([1,1’-Biphenyl]-4-yl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce various substituted azetidines .

Scientific Research Applications

3-([1,1’-Biphenyl]-4-yl)azetidine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique ring structure allows it to bind to enzymes and receptors, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Uniqueness: 3-([1,1’-Biphenyl]-4-yl)azetidine stands out due to its biphenyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in medicinal chemistry and as a versatile intermediate in organic synthesis .

Biological Activity

3-([1,1'-Biphenyl]-4-yl)azetidine is a compound belonging to the azetidine family, characterized by a four-membered ring structure containing nitrogen. Azetidines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized via the reaction of appropriate biphenyl derivatives with azetidine precursors under specific conditions. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the molecular structure and purity.

Antimicrobial Activity

Azetidine derivatives have been extensively studied for their antimicrobial properties. The biological activity of this compound was evaluated against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Candida albicans16
Mycobacterium tuberculosis8

The results indicate that this compound exhibits significant antibacterial and antifungal activities, particularly against Mycobacterium tuberculosis, where it showed a lower MIC compared to standard antibiotics .

Anticancer Activity

The potential anticancer effects of azetidine derivatives have been a focus of research. A study evaluated the cytotoxic effects of this compound on various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
SiHa (cervical cancer)15Induction of apoptosis via caspase activation
B16F10 (melanoma)20Inhibition of cell cycle progression

The compound demonstrated significant cytotoxicity in both cell lines, suggesting its potential as an anticancer agent through mechanisms involving apoptosis and cell cycle regulation .

Case Studies

Several case studies have highlighted the therapeutic potential of azetidine derivatives:

  • Case Study on Antimicrobial Efficacy : A series of azetidine derivatives were tested for their efficacy against resistant strains of bacteria. The study found that modifications to the biphenyl substituent significantly enhanced antimicrobial activity, with this compound being one of the most effective compounds .
  • Case Study on Anticancer Properties : In vitro studies demonstrated that this compound induced apoptosis in cancer cells by activating caspase pathways. The compound's ability to selectively target neoplastic cells while sparing normal cells was noted as a promising feature for further development .

Structure-Activity Relationship (SAR)

The biological activity of azetidines is highly dependent on their structural features. The presence of electron-donating or withdrawing groups on the biphenyl moiety can significantly influence the compound's interaction with biological targets.

Key Findings:

  • Electron-Withdrawing Groups : Compounds with nitro or halogen substitutions on the biphenyl ring exhibited enhanced antibacterial activity.
  • Lipophilicity : Increased lipophilicity generally correlates with improved cellular permeability and bioactivity .

Properties

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

3-(4-phenylphenyl)azetidine

InChI

InChI=1S/C15H15N/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-16-11-15/h1-9,15-16H,10-11H2

InChI Key

LNFVCXLFPIQTBX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.